![molecular formula C31H29F2N3OS B10870796 2-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B10870796.png)
2-{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}-N-[2-(phenylsulfanyl)phenyl]acetamide
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Overview
Description
2-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZINO}-N-[2-(PHENYLSULFANYL)PHENYL]ACETAMIDE is a complex organic compound that features a piperazine ring substituted with bis(4-fluorophenyl)methyl and phenylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZINO}-N-[2-(PHENYLSULFANYL)PHENYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds such as bis(4-fluorophenyl)methanol and phenylsulfanyl derivatives. The key steps include:
Formation of Bis(4-fluorophenyl)methanol: This intermediate can be synthesized through the reduction of bis(4-fluorophenyl)methanone using a reducing agent like sodium borohydride.
Preparation of Piperazine Derivatives: The piperazine ring can be functionalized by reacting with bis(4-fluorophenyl)methyl chloride under basic conditions.
Coupling with Phenylsulfanyl Derivatives: The final step involves coupling the functionalized piperazine with phenylsulfanyl derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZINO}-N-[2-(PHENYLSULFANYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Coupling Agents: EDCI, HOBt
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Various substituted piperazine derivatives
Scientific Research Applications
2-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZINO}-N-[2-(PHENYLSULFANYL)PHENYL]ACETAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZINO}-N-[2-(PHENYLSULFANYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The bis(4-fluorophenyl)methyl group may interact with hydrophobic pockets in proteins, while the phenylsulfanyl group can form interactions with sulfur-containing amino acids . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Bis(4-fluorophenyl)methanol: A precursor in the synthesis of the target compound.
Bis(4-fluorophenyl)methanone: Another precursor used in the synthetic route.
Phenylsulfanyl derivatives: Compounds with similar phenylsulfanyl groups that exhibit comparable chemical properties.
Uniqueness
2-{4-[BIS(4-FLUOROPHENYL)METHYL]PIPERAZINO}-N-[2-(PHENYLSULFANYL)PHENYL]ACETAMIDE is unique due to its combination of bis(4-fluorophenyl)methyl and phenylsulfanyl groups attached to a piperazine ring.
Properties
Molecular Formula |
C31H29F2N3OS |
---|---|
Molecular Weight |
529.6 g/mol |
IUPAC Name |
2-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-N-(2-phenylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C31H29F2N3OS/c32-25-14-10-23(11-15-25)31(24-12-16-26(33)17-13-24)36-20-18-35(19-21-36)22-30(37)34-28-8-4-5-9-29(28)38-27-6-2-1-3-7-27/h1-17,31H,18-22H2,(H,34,37) |
InChI Key |
GYCKWQQQARSHFD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC=C2SC3=CC=CC=C3)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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